2,2-Dimethyl-1-(3-(methylsulfonyl)pyrrolidin-1-yl)propan-1-one
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Overview
Description
2,2-Dimethyl-1-(3-(methylsulfonyl)pyrrolidin-1-yl)propan-1-one is a chemical compound with a unique structure that includes a pyrrolidine ring substituted with a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-(3-(methylsulfonyl)pyrrolidin-1-yl)propan-1-one typically involves the reaction of 2,2-dimethylpropan-1-one with a pyrrolidine derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The methylsulfonyl group can be introduced through the reaction of the pyrrolidine derivative with methanesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-1-(3-(methylsulfonyl)pyrrolidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the methylsulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or potassium carbonate as bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
2,2-Dimethyl-1-(3-(methylsulfonyl)pyrrolidin-1-yl)propan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-1-(3-(methylsulfonyl)pyrrolidin-1-yl)propan-1-one involves its interaction with specific molecular targets. The methylsulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1-(pyrrolidin-1-yl)propan-1-one: Lacks the methylsulfonyl group, which may result in different reactivity and biological activity.
2,2-Dimethyl-1-(3-(methylthio)pyrrolidin-1-yl)propan-1-one: Contains a methylthio group instead of a methylsulfonyl group, which can affect its chemical and biological properties.
Uniqueness
The presence of the methylsulfonyl group in 2,2-Dimethyl-1-(3-(methylsulfonyl)pyrrolidin-1-yl)propan-1-one distinguishes it from similar compounds. This group can enhance the compound’s electrophilicity and influence its interactions with biological targets, potentially leading to unique therapeutic applications.
Properties
IUPAC Name |
2,2-dimethyl-1-(3-methylsulfonylpyrrolidin-1-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3S/c1-10(2,3)9(12)11-6-5-8(7-11)15(4,13)14/h8H,5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COBQLINZWYSESY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(C1)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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